

# Procyanidin B2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Procyanidin B2	
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This technical guide provides a comprehensive overview of **Procyanidin B2**, a natural dimeric flavonoid, for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, and biological activities, with a focus on its therapeutic potential. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and application.

## **Chemical Structure and Identification**

**Procyanidin B2** is a B-type proanthocyanidin consisting of two (-)-epicatechin units linked by a  $\beta$ -bond between position 4 of the upper unit and position 8 of the lower unit ((-)-Epicatechin- $(4\beta \rightarrow 8)$ -(-)-epicatechin).[1][2][3][4] It belongs to the class of organic compounds known as biflavonoids and polyflavonoids.[2][5]



Identifier	Value	
IUPAC Name	(2R,3R)-2-(3,4-dihydroxyphenyl)-8- [(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7- trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4- dihydro-2H-chromene-3,5,7-triol[2][3][5][6]	
Molecular Formula	C30H26O12[2][3][6][7][8][9][10]	
Molecular Weight	578.52 g/mol [8][9][10]	
CAS Number	29106-49-8[2][7][8]	
SMILES	C1INVALID-LINK O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C( C=C6)O)O">C@HO[2]	
InChI Key	XFZJEEAOWLFHDH-NFJBMHMQSA-N[2][7][8]	

# **Physicochemical Properties**

Procyanidin B2 is typically supplied as a white to pink crystalline solid or powder.[7][8]

Property	Value	
Melting Point	197-198 °C[6]	
UV/Vis (λmax)	281 nm[1]	
Solubility	- DMSO: ~30 mg/mL[1] - Ethanol: ~30 mg/mL[1] - Dimethylformamide: ~30 mg/mL[1] - Water (PBS, pH 7.2): ~10 mg/mL[1] - Methanol: Slightly soluble[11]	
Storage	Store at 2-8°C or -20°C, protected from light.[1]	

## **Natural Occurrence**

**Procyanidin B2** is widely distributed in the plant kingdom and is particularly abundant in fruits and beverages. Notable sources include apples, grape seeds, cocoa beans, cinnamon, and



litchi.[1][2][4][10]

# **Biological Activities and Therapeutic Potential**

**Procyanidin B2** exhibits a range of biological activities, making it a compound of significant interest for therapeutic applications. Its primary activities include antioxidant, anti-inflammatory, and anti-cancer effects.[8][10][11] It has been shown to inhibit the formation of advanced glycation end-products, modulate gut microbiota, and offer protection against cerebral ischemia.[1][8][11]

Biological Activity	IC <sub>50</sub> / Effective Concentration	Cell Line / Model
Anti-cancer (Cytotoxicity)	19.21 μΜ	MCF-7 (Human Breast Adenocarcinoma)[11]
NLRP3 Inflammasome Inhibition	0.1, 1, 2 μΜ	Human Umbilical Vein Endothelial Cells (HUVECs) [11]
Inhibition of LDL Oxidation	79.5% and 98% inhibition at 5 and 10 μM, respectively	In vitro assay[4]

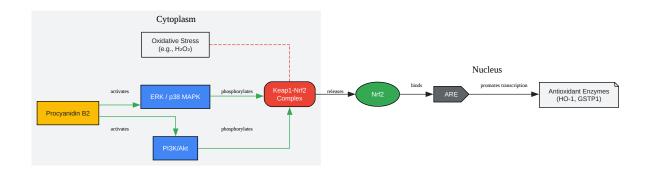
## **Key Signaling Pathways**

**Procyanidin B2** modulates several key signaling pathways to exert its biological effects. These include the activation of the Nrf2 antioxidant response and the inhibition of pro-inflammatory pathways such as NF-κB, AP-1, and the NLRP3 inflammasome.

## **Nrf2-Mediated Antioxidant Response**

**Procyanidin B2** enhances the cellular antioxidant defense system by activating the Nrf2 signaling pathway. It promotes the phosphorylation of kinases such as PI3K/Akt, ERK, and p38 MAPK, which leads to the dissociation of Nrf2 from its inhibitor Keap1. Translocated Nrf2 then binds to the Antioxidant Response Element (ARE) in the nucleus, upregulating the expression of antioxidant enzymes like HO-1 and GSTP1.





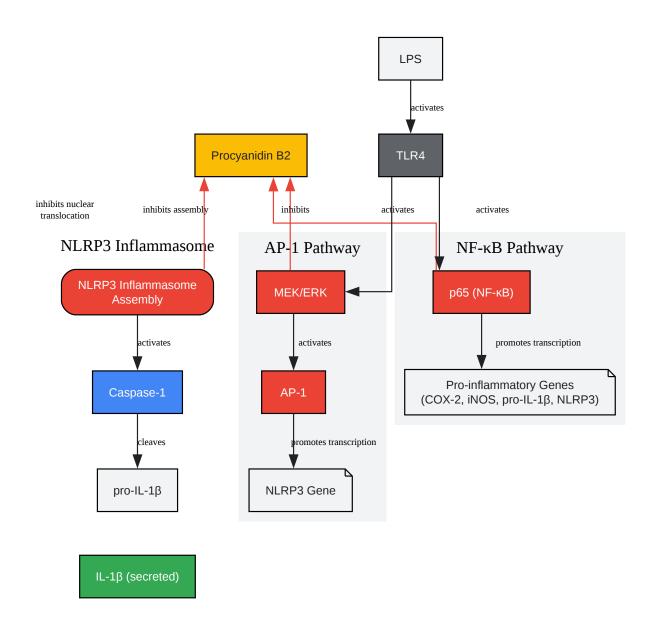
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**Procyanidin B2** activates the Nrf2 antioxidant pathway.

## **Inhibition of Pro-inflammatory Pathways**

**Procyanidin B2** demonstrates potent anti-inflammatory properties by inhibiting multiple signaling cascades. It blocks the activation of the NF-κB and AP-1 transcription factors, preventing the expression of pro-inflammatory genes. Additionally, it directly inhibits the assembly and activation of the NLRP3 inflammasome, reducing the maturation and secretion of the pro-inflammatory cytokine IL-1β.





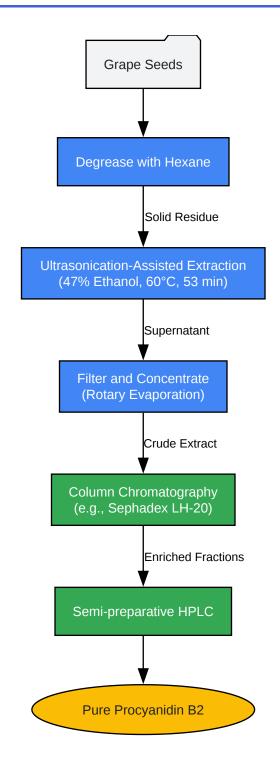
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**Procyanidin B2** inhibits key pro-inflammatory pathways.

# **Experimental Protocols Extraction and Isolation from Grape Seeds**

This protocol outlines a common method for the extraction and purification of **Procyanidin B2** from grape seeds.





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Workflow for **Procyanidin B2** extraction and purification.

#### Methodology:

• Degreasing: Grape seed powder is first degreased using hexane to remove lipids.[12]



- Extraction: The degreased powder is then subjected to ultrasonication-assisted extraction with an optimized solvent mixture of 47% aqueous ethanol at 60°C for approximately 53 minutes. A solvent-to-solid ratio of 10:1 (v/w) is recommended.[6][7]
- Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[11]
- Purification: The crude extract is further purified using column chromatography, often with Sephadex LH-20 or a similar resin, to separate procyanidins from other phenolic compounds.[11] Final purification to isolate **Procyanidin B2** is achieved through semipreparative High-Performance Liquid Chromatography (HPLC).[2]

## **Analytical Characterization**

High-Performance Liquid Chromatography (HPLC)

- Column: C18 column (e.g., Phenomenex Luna C18, 250 mm × 4.6 mm, 5 μm).[8]
- Mobile Phase: A gradient of A) water with 0.5% phosphoric acid and B) acetonitrile/water (50:50, v/v).[8]
- Flow Rate: 1.0 mL/min.[8]
- Column Temperature: 30°C.[8]
- Detection: UV detector at 280 nm.[8]

Mass Spectrometry (MS)

- Technique: UPLC-DAD-ESI-IT-TOF-MS<sup>n</sup> (Ultra-Performance Liquid Chromatography with Diode-Array Detection and Electrospray Ionization Ion Trap Time-of-Flight Mass Spectrometry).[13]
- Ionization Mode: Negative ion mode is typically used.
- Key Fragment Ions: Procyanidin B2 ([M-H]<sup>-</sup> at m/z 577.1260) yields characteristic fragments at m/z 425.0845, 407.0764, and 289.0715.[13]



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Solvent: Methanol-d<sub>4</sub>/D<sub>2</sub>O (50/50, v/v) or acetone-d<sub>6</sub>/D<sub>2</sub>O.[3][14]
- Key <sup>1</sup>H-NMR Signals: Characteristic signals are observed in the aromatic region (6.5–7.15 ppm) and the aliphatic region (2.6–3.0 ppm).[3]

## **Biological Activity Assays**

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of **Procyanidin B2**.

- Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should be freshly prepared and protected from light.
- Assay Procedure: a. Add a defined volume of various concentrations of Procyanidin B2
   (dissolved in a suitable solvent) to separate wells or cuvettes. b. Add an equal volume of the
   DPPH working solution to each well and mix thoroughly. c. Include a control (solvent +
   DPPH) and a blank (solvent only). d. Incubate the mixture in the dark at room temperature
   for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: %
   Scavenging = [(Absorbance of Control Absorbance of Sample) / Absorbance of Control] x
   100.[15][16]

MTT Assay for Cytotoxicity in MCF-7 Cells

This assay determines the effect of **Procyanidin B2** on the viability of MCF-7 human breast cancer cells.

- Cell Culture: Culture MCF-7 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO<sub>2</sub> atmosphere.[5]
- Cell Plating: Seed the cells in a 96-well plate at a density of 2x10<sup>4</sup> cells/mL and allow them to attach overnight.[5]



- Treatment: Treat the cells with various concentrations of Procyanidin B2 (e.g., 0.5 to 50 μM) for 24 to 48 hours.[5]
- MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours to allow for the formation of formazan crystals.
- Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
- Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
   Cell viability is proportional to the absorbance.

### Conclusion

**Procyanidin B2** is a multifaceted natural compound with significant potential in the fields of nutrition and pharmacology. Its well-defined chemical structure, coupled with its potent antioxidant and anti-inflammatory activities, makes it a compelling candidate for further investigation in the prevention and treatment of chronic diseases. The detailed protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for the scientific community to advance our understanding and application of this promising bioactive molecule.

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- To cite this document: BenchChem. [Procyanidin B2: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192186#procyanidin-b2-chemical-structure-and-properties]

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